1-N,1-N-dimethyl-4-N-(2-methylsulfonylsulfanylethyl)-2,6-dinitrobenzene-1,4-diamine

Description

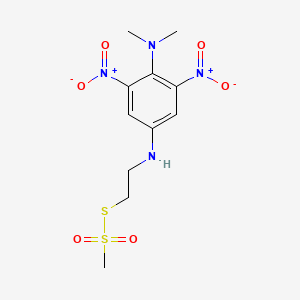

This compound is a substituted benzene-1,4-diamine derivative with a complex substitution pattern. The benzene ring is functionalized at the 2- and 6-positions with nitro groups (NO₂), which are strong electron-withdrawing substituents. The 1-N positions are dimethylated, while the 4-N position is substituted with a 2-methylsulfonylsulfanylethyl group (–CH₂CH₂–S–SO₂–CH₃). This combination of substituents confers unique electronic and steric properties, likely influencing reactivity, solubility, and stability.

Properties

Molecular Formula |

C11H16N4O6S2 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

1-N,1-N-dimethyl-4-N-(2-methylsulfonylsulfanylethyl)-2,6-dinitrobenzene-1,4-diamine |

InChI |

InChI=1S/C11H16N4O6S2/c1-13(2)11-9(14(16)17)6-8(7-10(11)15(18)19)12-4-5-22-23(3,20)21/h6-7,12H,4-5H2,1-3H3 |

InChI Key |

MYEDTIJJJXMUDV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1[N+](=O)[O-])NCCSS(=O)(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Material: N,N-Dimethyl-1,4-phenylenediamine

Synthetic Notes

- Methylation is typically carried out using methyl iodide or dimethyl sulfate under basic conditions to selectively methylate the amino groups.

- Purification is achieved by recrystallization or chromatography.

Attachment of the 2-Methylsulfonylsulfanylethyl Side Chain

Side Chain Structure

- The side chain consists of a sulfanyl (–S–) linkage to a methylsulfonyl (–SO2CH3) group attached via an ethyl spacer.

- This moiety can be introduced by nucleophilic substitution or coupling reactions involving thiol or sulfide intermediates.

Synthetic Route

- A plausible approach involves first synthesizing or obtaining 2-(methylsulfonylsulfanyl)ethyl halide (e.g., bromide or chloride).

- This electrophilic intermediate can then be reacted with the free amino group at position 4 of the dinitro-substituted dimethylphenylenediamine via nucleophilic substitution, forming the desired N-substituted product.

Oxidation Step

- If the sulfanyl group is initially introduced as a thiol or sulfide, subsequent oxidation with mild oxidants like hydrogen peroxide or peracids can convert the sulfanyl to the methylsulfonyl group.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Methylation of phenylenediamine | Methyl iodide or dimethyl sulfate, base | Produces N,N-dimethyl-1,4-phenylenediamine |

| 2 | Nitration | HNO3/H2SO4 mixture, low temperature | Introduces 2,6-dinitro groups |

| 3 | Side chain attachment | 2-(methylsulfonylsulfanyl)ethyl halide, base | Nucleophilic substitution on amino group |

| 4 | Oxidation | H2O2 or peracid | Converts sulfanyl to methylsulfonyl |

Experimental Considerations and Optimization

- Protection of amino groups during nitration may be necessary to prevent oxidation or unwanted substitution.

- Purification at each stage can be performed using column chromatography, recrystallization, or preparative HPLC depending on the scale and purity requirements.

- Reaction monitoring by TLC, NMR, and mass spectrometry is recommended to confirm intermediate and final product formation.

- Safety precautions are essential due to the use of strong acids, nitrating agents, and oxidizers.

Chemical Reactions Analysis

Types of Reactions

N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Thiols, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound's structure contributes to its reactivity and biological activity. It features:

- Amine Groups : Contributing to basicity and potential interactions with biological molecules.

- Nitro Groups : Enhancing reactivity and potential use in redox reactions.

- Methylsulfonylsulfanylethyl Group : Influencing solubility and interaction with biological systems.

Drug Development

1-N,1-N-dimethyl-4-N-(2-methylsulfonylsulfanylethyl)-2,6-dinitrobenzene-1,4-diamine is utilized in the development of new pharmacological agents. Its structural complexity allows researchers to explore various modifications that may enhance efficacy or reduce toxicity. Case studies have demonstrated its potential as a lead compound for developing anticancer agents due to its ability to inhibit tumor cell proliferation.

Protein Labeling

This compound is employed in proteomics for labeling proteins. The incorporation of the dinitrobenzene moiety allows for selective binding to amino acid residues, facilitating the detection and analysis of proteins in complex biological samples. Studies indicate that such labeling can improve the sensitivity of mass spectrometry techniques used in proteomic analyses.

Enzyme Inhibition Studies

The compound serves as an inhibitor in enzyme studies, particularly those involving nitro-substituted aromatic compounds. Its ability to interact with enzyme active sites makes it a valuable tool for elucidating enzyme mechanisms and identifying potential therapeutic targets. Research has shown that derivatives of this compound can effectively inhibit specific enzymes involved in metabolic pathways.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Drug Development | Used as a lead compound for anticancer drug design | Demonstrated inhibition of tumor cell growth |

| Protein Labeling | Facilitates protein detection and analysis in proteomics | Enhanced sensitivity in mass spectrometry |

| Enzyme Inhibition | Acts as an inhibitor for various enzymes | Identified potential therapeutic targets through inhibition |

Case Studies

- Anticancer Activity : A study published in a peer-reviewed journal explored the synthesis of derivatives based on this compound and evaluated their cytotoxicity against several cancer cell lines. Results indicated significant antiproliferative effects, suggesting the potential for further development into therapeutic agents .

- Proteomic Applications : Research focused on using this compound for labeling proteins demonstrated improved detection capabilities in complex mixtures. The study highlighted its effectiveness in identifying post-translational modifications that are critical for understanding protein function .

- Mechanistic Studies : Investigations into the enzyme inhibitory properties of this compound revealed insights into its mechanism of action on specific metabolic enzymes. This research contributes to the understanding of how structural modifications can enhance or diminish inhibitory effects .

Mechanism of Action

The mechanism of action of N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction disrupts normal protein function, making it a valuable tool in studying protein mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Notes

- Data Limitations : Direct studies on the target compound are absent in the provided evidence; comparisons rely on structural analogs.

- Safety Considerations : Nitro compounds require stringent handling protocols due to explosion risks. Sulfur-containing groups may pose toxicity concerns.

- Applications : Likely restricted to specialized chemical research, given the complexity and hazards associated with nitro and sulfur functionalities.

Q & A

Q. What crystallographic methods are recommended for resolving the molecular structure of this compound, and how do they address challenges in refinement?

Answer:

- Software Selection : Use SHELXL for high-precision refinement of small-molecule structures, particularly for handling dinitro and sulfonyl groups, which may introduce electron density complexities. SHELXS/SHELXD can assist in initial structure solution for challenging cases (e.g., twinned crystals) .

- Methodology : Collect high-resolution diffraction data (≤1.0 Å) to resolve overlapping electron densities. For nitro group disorder, apply restraints to bond lengths and angles during refinement.

- Validation : Cross-check results with SIR97 , which combines direct methods and Fourier refinement, to resolve discrepancies in heavy-atom positioning .

Q. Table 1: Comparison of Crystallographic Tools

| Tool | Application | Strength | Reference |

|---|---|---|---|

| SHELXL | Small-molecule refinement | Robust handling of disordered groups | |

| SIR97 | Structure solution/validation | Integration of direct methods |

Q. What synthetic routes are effective for preparing benzene-1,4-diamine derivatives with nitro and sulfonyl substituents?

Answer:

- Reduction Protocol : Reduce nitro groups using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours). Monitor completion via TLC (ethyl acetate/hexane 3:7) .

- Purification : Extract the alkaline mixture with ethyl acetate (3×50 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

- Critical Step : Immediately use the unstable diamine intermediate in subsequent reactions (e.g., sulfonylation) to prevent oxidation .

Q. Table 2: Key Reaction Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Reducing Agent | SnCl₂·2H₂O (7 mmol per 1 mmol substrate) | |

| Solvent | Ethanol | |

| Reaction Time | 5–7 hours |

Q. Which analytical techniques are optimal for characterizing purity and structural integrity?

Answer:

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methylsulfonylsulfanyl ethyl group δ ~2.8–3.5 ppm). IR detects nitro (~1520 cm⁻¹) and sulfonyl (~1350 cm⁻¹) stretches .

- Chromatography : Employ HPLC-MS with a C18 column (methanol/water gradient) to assess purity and detect byproducts.

- Electrophoresis : For charged intermediates, use capillary electrophoresis (pH 8.5 buffer) to resolve ionic impurities .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic models be resolved for this compound?

Answer:

Q. What experimental strategies mitigate competing side reactions during nitro group reduction?

Answer:

- Optimization :

- Stoichiometry : Increase SnCl₂·2H₂O to 10 mmol per 1 mmol substrate to ensure complete reduction of both nitro groups .

- Temperature Control : Maintain reflux at 75°C ± 2°C to avoid over-reduction or sulfonyl group cleavage.

- Monitoring : Use in-situ FTIR to track nitro group disappearance (~1520 cm⁻¹).

- Contingency : If side products form (e.g., amine oxidation), add 1% ascorbic acid to the extraction phase .

Q. How can the electronic effects of the methylsulfonylsulfanyl group on aromatic reactivity be experimentally probed?

Answer:

- Substituent Analysis : Synthesize analogs with -SO₂Me vs. -SMe groups. Compare reaction rates in electrophilic substitution (e.g., bromination) using UV-Vis kinetics (λmax ~450 nm for intermediate charge-transfer complexes).

- Crystallography : Use SHELXL to measure bond length alternation in the aromatic ring, correlating with electron-withdrawing effects .

Q. What methodologies validate the stability of this compound under varying storage conditions?

Answer:

- Accelerated Degradation : Store samples at 40°C/75% RH for 4 weeks. Analyze via HPLC to quantify degradation products (e.g., sulfonic acid derivatives).

- Light Sensitivity : Expose to UV (254 nm) and monitor nitro group reduction using Raman spectroscopy (peak shift at ~1340 cm⁻¹) .

- Recommendation : Store under argon at -20°C in amber vials with molecular sieves.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.